![molecular formula C15H16FN3O B2428390 6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine CAS No. 2415624-52-9](/img/structure/B2428390.png)
6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine, also known as CP-547,632, is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in cancer research. CP-547,632 has been found to exhibit potent anti-tumor activity in preclinical studies, making it a promising candidate for the development of new cancer therapies.
作用機序
6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine works by inhibiting the activity of DHFR, which is an essential enzyme in the folate metabolism pathway. DHFR plays a crucial role in the synthesis of DNA by converting dihydrofolate to tetrahydrofolate, which is required for the synthesis of thymidine, a building block of DNA. This compound binds to the active site of DHFR and prevents the conversion of dihydrofolate to tetrahydrofolate, disrupting the DNA synthesis process and leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-tumor activity in preclinical studies. It has been shown to be effective against a wide range of cancer types, including breast cancer, ovarian cancer, and non-small cell lung cancer. This compound works by inhibiting the activity of DHFR, which is an essential enzyme in the folate metabolism pathway. By inhibiting DHFR, this compound disrupts the DNA synthesis process, leading to the death of cancer cells. This compound has also been found to be well-tolerated in animal studies, with no significant toxicity observed.
実験室実験の利点と制限
One of the main advantages of 6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer types, making it a promising candidate for the development of new cancer therapies. Another advantage is that this compound is well-tolerated in animal studies, with no significant toxicity observed. However, one of the limitations of this compound is that it is a synthetic compound, which may limit its potential applications in clinical settings. Additionally, further research is needed to determine the optimal dosage and treatment regimen for this compound.
将来の方向性
There are several future directions for the research and development of 6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine. One of the main areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of new formulations and delivery methods to improve the bioavailability and efficacy of this compound. Additionally, further research is needed to determine the optimal dosage and treatment regimen for this compound in clinical settings. Finally, the potential applications of this compound in combination with other anti-cancer agents should be explored to determine its synergistic effects.
合成法
6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine can be synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis of this compound begins with the preparation of 2-methoxybenzylamine, which is then converted to 2-methoxybenzylcyanide. This intermediate is then subjected to a reaction with cyclopropylamine to obtain 6-cyclopropyl-2-methoxybenzylcyanide. The final step involves the fluorination of 6-cyclopropyl-2-methoxybenzylcyanide using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or tetramethylammonium fluoride (TMAF) to obtain this compound.
科学的研究の応用
6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine has been extensively studied for its potential applications in cancer research. It has been found to exhibit potent anti-tumor activity in preclinical studies, particularly against breast cancer, ovarian cancer, and non-small cell lung cancer. This compound works by inhibiting the activity of the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of DNA. By inhibiting DHFR, this compound disrupts the DNA synthesis process, leading to the death of cancer cells.
特性
IUPAC Name |
6-cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-20-12-5-3-2-4-11(12)8-17-15-13(16)14(10-6-7-10)18-9-19-15/h2-5,9-10H,6-8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEGPIYLKWNYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC=NC(=C2F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2428307.png)
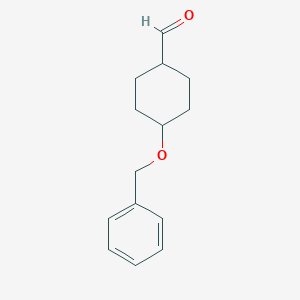
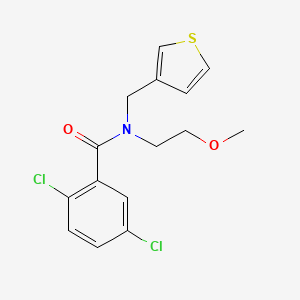
![4-[(3-methylphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2428312.png)
![N-Propan-2-yl-2-[(2,2,4-trioxo-3-propan-2-yl-1H-2lambda6,1,3-benzothiadiazin-6-yl)sulfonylamino]benzamide](/img/structure/B2428314.png)


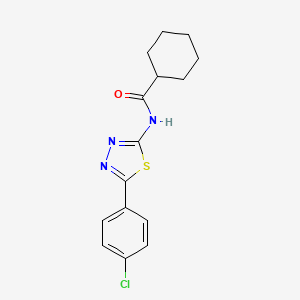

![ethyl 2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2428324.png)
![methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate](/img/structure/B2428326.png)
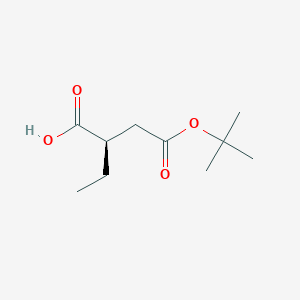
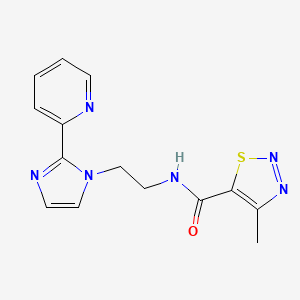
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2428330.png)